![molecular formula C15H16N4O B7526830 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)

3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

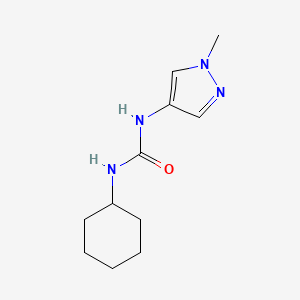

3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as EPM, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a critical role in cell death and survival.

Mécanisme D'action

3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a small molecule inhibitor of the mPTP, a complex formed by several proteins that regulates the permeability of the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic proteins, and ultimately cell death. 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea inhibits the opening of the mPTP by binding to the adenine nucleotide translocator (ANT), a protein that is part of the mPTP complex. By inhibiting the opening of the mPTP, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea protects cells from death induced by various insults.

Biochemical and Physiological Effects

3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In neurons, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against glutamate-induced excitotoxicity by reducing the influx of calcium ions into the cells. In cardiomyocytes, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against ischemia-reperfusion injury by reducing the production of reactive oxygen species and preserving mitochondrial function. In cancer cells, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. Overall, the biochemical and physiological effects of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea are consistent with its mechanism of action as an inhibitor of the mPTP.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its small size, high potency, and specificity for the mPTP. It can be easily synthesized and purified, and its mechanism of action is well-characterized. However, there are also some limitations to its use in lab experiments. 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not very water-soluble, which can make it difficult to administer to cells or animals. It also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings.

Orientations Futures

There are several future directions for research on 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. One area of interest is the development of more water-soluble analogs of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea that can be more easily administered to cells or animals. Another area of interest is the investigation of the potential therapeutic applications of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in different disease models, including neurodegeneration, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in different cell types and tissues, and to identify any potential side effects or toxicities associated with its use.

Méthodes De Synthèse

The synthesis of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea was first reported by researchers at Pfizer in 2005. The method involves the reaction of 3-(3-ethynylphenyl)-1-methylurea with 1-methyl-4-(2-nitrophenyl)-1H-pyrazole in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. The synthesis method has been optimized and improved over the years, with various modifications reported in the literature.

Applications De Recherche Scientifique

3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential applications in a variety of scientific research areas, including neurodegeneration, ischemia-reperfusion injury, cancer, and cardiovascular disease. In neurodegeneration research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect neurons from death induced by various insults, including glutamate toxicity, oxidative stress, and beta-amyloid peptide. In ischemia-reperfusion injury, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against damage caused by the restoration of blood flow after a period of ischemia. In cancer research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular disease research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against myocardial infarction and heart failure.

Propriétés

IUPAC Name |

3-(3-ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-4-12-6-5-7-14(8-12)17-15(20)18(2)10-13-9-16-19(3)11-13/h1,5-9,11H,10H2,2-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFNUKGLUFJRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN(C)C(=O)NC2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)

![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)

![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)

![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)